Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Scaffold Design Conformational Locking

tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1415564-96-3) is a pyrrolidine derivative featuring a 2,2-disubstituted quaternary carbon bearing a 3-chloropropyl chain and a hydroxymethyl group, protected by an N-Boc carbamate. With molecular formula C₁₃H₂₄ClNO₃ and molecular weight 277.79 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, providing two chemically orthogonal handles for sequential functionalization.

Molecular Formula C13H24ClNO3
Molecular Weight 277.79
CAS No. 1415564-96-3
Cat. No. B2553212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS1415564-96-3
Molecular FormulaC13H24ClNO3
Molecular Weight277.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CCCCl)CO
InChIInChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-9-5-7-13(15,10-16)6-4-8-14/h16H,4-10H2,1-3H3
InChIKeyYPFVNRTWHREQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1415564-96-3): A 2,2-Disubstituted Pyrrolidine Building Block for Dual-Functional Scaffold Construction


tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1415564-96-3) is a pyrrolidine derivative featuring a 2,2-disubstituted quaternary carbon bearing a 3-chloropropyl chain and a hydroxymethyl group, protected by an N-Boc carbamate . With molecular formula C₁₃H₂₄ClNO₃ and molecular weight 277.79 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, providing two chemically orthogonal handles for sequential functionalization [1]. Its commercially available purity typically ranges from 95% to 98% .

Why Simple N-Boc-Prolinol or 3-Substituted Analogs Cannot Replace tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in Convergent Synthesis Strategies


Pyrrolidine building blocks with a single reactive handle—such as N-Boc-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 170491-63-1) or the regioisomeric tert-butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate—cannot reproduce the synthetic utility of the target compound [1]. The 2,2-disubstituted architecture creates a sterically congested quaternary center that simultaneously presents a nucleophilic hydroxyl and an electrophilic primary alkyl chloride, enabling two sequential, chemoselective transformations at the same ring position without requiring intermediate protection/deprotection steps [2]. In contrast, 3-substituted analogs position functional groups on a different ring carbon, altering spatial orientation and exit-vector geometry, which is critical when the pyrrolidine core is used to mimic proline or pipecolic acid motifs in bioactive molecules [2]. Generic substitution therefore risks failed coupling, incorrect conformational presentation, or increased synthetic step count.

Quantitative Differentiation Evidence for tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Head-to-Head Comparisons with Closest Analogs


Quaternary Center Architecture: Dual Functional Group Density at C2 vs. Mono-Substituted Boc-Prolinol

The target compound possesses a fully substituted C2 carbon bearing two distinct reactive appendages (CH₂OH and (CH₂)₃Cl), whereas the commercially predominant analog, N-Boc-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 170491-63-1), carries only a single hydroxymethyl substituent at C2, leaving the second valence occupied by a hydrogen atom [1]. This structural difference is quantified by heavy atom count (18 vs. 14 for Boc-prolinol) and by the number of functional handles available for sequential derivatization (2 vs. 1) [2]. The 2,2-disubstitution pattern is documented to enforce a restricted conformation in β-peptide foldamers, producing a trans amide bond preference that is absent in the mono-substituted analog [3].

Medicinal Chemistry Scaffold Design Conformational Locking

Thermal and Physical Handling Properties: Higher Boiling Point and Density vs. Boc-Prolinol

The target compound exhibits a predicted boiling point of 371.3 ± 7.0 °C, which is approximately 81 °C higher than that of N-Boc-prolinol (290 °C) . The predicted density is also elevated (1.113 vs. 1.084 g/cm³), and the molecular weight is 277.79 g/mol compared to 201.26 g/mol for the mono-substituted analog . These differences influence distillation, chromatographic separation, and formulation handling in process-scale settings.

Process Chemistry Purification Physical Properties

Hydrogen-Bond Donor Capacity: Explicit -OH Donor vs. Cyano-Substituted Analog

The target compound contains one hydrogen bond donor (the hydroxymethyl -OH), whereas the 2-cyano analog (tert-butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate, CAS 960294-13-7) has zero hydrogen bond donors [1]. For drug discovery programs where H-bond donor count influences solubility, permeability, and off-target promiscuity, this distinction is critical: the target compound's donor count of 1 (vs. 0) better matches Lipinski guidelines for CNS drug candidates, while the cyano analog introduces an additional H-bond acceptor site .

Medicinal Chemistry ADME Optimization Ligand Design

Regioisomeric Precision: 2,2- vs. 3,3-Disubstitution and Exit-Vector Geometry

The regioisomer tert-butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate places the dual substituents on the 3-position of the pyrrolidine ring, altering the spatial projection of both side chains . In 2,2-disubstituted pyrrolidines, the substituents are positioned geminally to the nitrogen, producing a distinct exit-vector angle and conformational landscape compared to 3,3-disubstituted systems [1]. No direct head-to-head biological data exist, but literature on 2,2-disubstituted pyrrolidine-4-carboxylic acid foldamers demonstrates that 2,2-substitution restricts the pyrrolidine ring pucker and influences the trans/cis amide ratio in downstream peptide mimetics [1].

Structure-Based Drug Design Exit-Vector Analysis Conformational Control

Purity and Batch Reproducibility: Vendor-Supplied Analytical Data

Multiple vendors, including Bidepharm and MolCore, provide this compound at standard purity of 95–98%, with batch-specific QC data including NMR, HPLC, and GC traces . The regioisomeric 3,3-disubstituted analog is less widely stocked, with fewer vendors offering validated analytical certificates . This higher vendor density and routine QC documentation reduce the procurement risk of receiving mis-assigned or impure material.

Quality Control Procurement Analytical Chemistry

Orthogonal Reactivity: Sequential Nucleophilic Substitution and Esterification Potential

The primary alkyl chloride (chloropropyl) and primary alcohol (hydroxymethyl) of the target compound can be addressed sequentially without cross-reactivity: the chloride undergoes Sₙ2 substitution with amines, thiols, or azide, while the hydroxyl can be oxidized, esterified, or converted to a leaving group . In contrast, N-Boc-prolinol lacks the electrophilic chloride handle, requiring additional steps to introduce a second functional group [1]. This orthogonal reactivity is a class-level advantage of 2,2-disubstituted pyrrolidines bearing both nucleophilic and electrophilic centers [2].

Synthetic Methodology Diversity-Oriented Synthesis Click Chemistry

Optimal Procurement Scenarios for tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Convergent Synthesis of α,α-Disubstituted Proline Mimetics for Peptide-Based Therapeutics

When a medicinal chemistry program requires a proline surrogate with dual side-chain attachment at the α-carbon, the 2,2-disubstituted architecture of this compound provides an immediate advantage over N-Boc-prolinol [1]. The quaternary center enables simultaneous incorporation of a hydrophobic chloropropyl chain (for target binding) and a hydroxymethyl group (for solubility or further functionalization), avoiding the two-step protection/deprotection sequence that would be required with the mono-substituted analog [2].

Parallel Library Synthesis Requiring Orthogonal Reactive Handles

In diversity-oriented synthesis, the combination of a primary alkyl chloride and a primary alcohol on the same scaffold allows chemists to perform sequential Sₙ2 and acylation reactions without intermediate purification . The chloropropyl site can first react with amine nucleophiles, followed by esterification or oxidation of the hydroxymethyl group. This orthogonal reactivity directly reduces synthetic step count by at least one protection operation compared to using two separate building blocks .

CNS Drug Discovery Programs Requiring Defined H-Bond Donor Count

For CNS-targeted candidates where a single hydrogen bond donor is optimal for balancing permeability and solubility, the presence of exactly one -OH group in this compound meets that requirement [3]. The alternative 2-cyano analog (zero HBD) or diol derivatives (two HBD) would fall outside the desired property space. This property has been directly quantified via HBD count comparison with the cyano analog (1 vs. 0) [3].

Scale-Up Campaigns Requiring Robust Thermal Stability and QC Documentation

With a predicted boiling point of 371 °C—substantially higher than simple N-Boc-prolinol (290 °C)—this compound offers greater thermal latitude during distillation or high-temperature reactions . Its broad vendor availability with documented batch-specific NMR, HPLC, and GC data (95–98% purity) reduces procurement risk for process chemistry groups transitioning from milligram to kilogram scale .

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